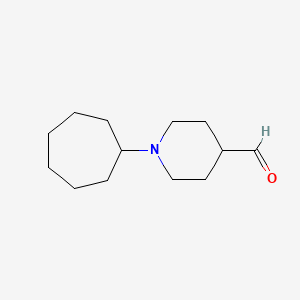

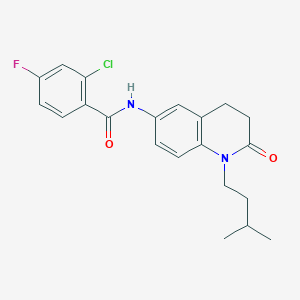

![molecular formula C11H14N2O4S B2855994 1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine CAS No. 473476-89-0](/img/structure/B2855994.png)

1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Asymmetric Synthesis of Organocatalysts

Pyrrolidine-based compounds, such as “1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine”, have been used in the asymmetric synthesis of organocatalysts . These catalysts are used in a variety of chemical reactions, including intramolecular aldol reactions and Diels–Alder cycloadditions . The ability to fine-tune the structures of these catalysts allows for efficient catalysis of these transformations .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis, which often involves pyrrolidine-based compounds, has emerged as a powerful tool for the construction of complex molecular architectures . This is particularly useful in the field of synthetic chemistry, where complex molecules are often required .

Antibacterial Activity

Some derivatives of “1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine” have demonstrated excellent antibacterial activity . For example, the 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have shown strong activity against P. aeruginosa and L. monocytogenes, with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively .

Synthesis of Heterocyclic Compounds

Pyrrolidine derivatives are often used in the synthesis of heterocyclic compounds . These compounds are common structural units in marketed drugs and in medicinal chemistry targets in the drug discovery process .

Synthesis of Triazolo Thiadiazine Derivatives

Reactions of 5-substituted 4-amino-1,2,4-triazole with α-haloketones can lead to the synthesis of [1, 2, 4]triazolo[3,4-b][1, 3, 4]thiadiazine derivatives . This process can be facilitated by the use of “1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine” and its derivatives .

Development of New Antibacterial Agents

Given the urgent need to develop new antibacterial agents to combat drug-resistant bacterial infections, “1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine” and its derivatives could potentially be used in the development of these new agents .

Safety and Hazards

properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-9-4-5-10(13(14)15)8-11(9)18(16,17)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVQXHNCPBOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

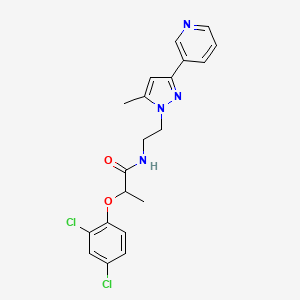

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2855912.png)

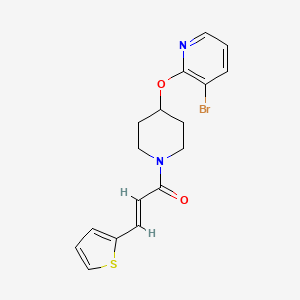

![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)

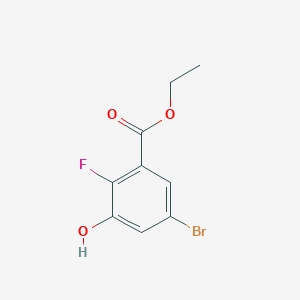

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)

![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide](/img/structure/B2855927.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)